2-azido-N-(3-bromophenyl)acetamide
Description
2-Azido-N-(3-bromophenyl)acetamide is a synthetic organic compound belonging to the class of azidoacetamides. Its molecular formula is C₈H₇BrN₄O, with a molecular weight of 277.07 g/mol. The structure comprises an acetamide backbone substituted with an azide (-N₃) group at the α-carbon and a 3-bromophenyl group attached to the nitrogen atom. This compound is of interest in medicinal chemistry and materials science due to the reactivity of the azide group, which enables click chemistry applications (e.g., Staudinger ligation, Huisgen cycloaddition) .
Properties
IUPAC Name |
2-azido-N-(3-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-6-2-1-3-7(4-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMYQFGOTZJHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-azido-N-(3-bromophenyl)acetamide typically involves the reaction of 3-bromoaniline with chloroacetyl chloride to form N-(3-bromophenyl)acetamide, which is then treated with sodium azide to introduce the azido group . The reaction conditions generally include anhydrous solvents and controlled temperatures ranging from 0°C to ambient
Chemical Reactions Analysis
2-azido-N-(3-bromophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Oxidation Reactions: The bromophenyl group can undergo oxidation to form corresponding phenols or quinones under specific conditions.
Common reagents used in these reactions include copper catalysts for click chemistry, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-azido-N-(3-bromophenyl)acetamide is used extensively in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 2-azido-N-(3-bromophenyl)acetamide primarily involves its conversion to triazole derivatives through click chemistry. These triazole derivatives interact with various molecular targets, including enzymes and receptors, to exert their biological effects. The specific pathways involved depend on the nature of the triazole derivative formed.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-azido-N-(3-bromophenyl)acetamide with structurally related azidoacetamides and bromophenylacetamides, emphasizing substituent effects, synthesis, and physicochemical properties.
Table 1: Comparative Analysis of Azidoacetamides and Bromophenylacetamides
Key Comparisons:
4-Methoxy and 4-methyl substituents (e.g., in C₉H₁₀N₄O₂ and C₉H₁₀N₄O) donate electron density via resonance or inductive effects, increasing solubility in polar solvents .
Crystallinity and Hydrogen Bonding: N-(3-Bromophenyl)acetamide (lacking the azide group) forms robust N–H⋯O hydrogen bonds in its crystal lattice, contributing to a high melting point (423–425 K) .
Reactivity and Applications: Azido groups enable click chemistry; for example, 2-azido-N-(4-bromobenzyl)acetamide undergoes Staudinger reduction to form phosphinimine intermediates . The 3-bromo analog may exhibit slower reaction kinetics due to steric effects.
Research Findings:
- Synthetic Challenges : Para-substituted bromophenylacetamides (e.g., 4-bromo) are more commonly reported, possibly due to easier crystallization compared to meta isomers .
- Spectroscopic Data : N-(3-Bromophenyl)acetamide exhibits characteristic IR stretches at 1665 cm⁻¹ (C=O) and 3300 cm⁻¹ (N–H), which would shift slightly in the azido analog due to electron-withdrawing effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
